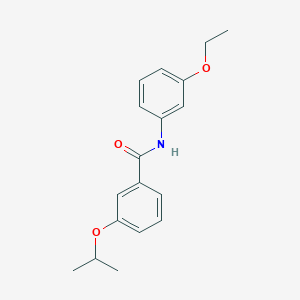

N-(3-ethoxyphenyl)-3-isopropoxybenzamide

Description

IUPAC Nomenclature and Systematic Identification

This compound possesses the systematic IUPAC name N-(3-ethoxyphenyl)-3-propan-2-yloxybenzamide, reflecting its complex substitution pattern. The compound exhibits the molecular formula C₁₈H₂₁NO₃ with a molecular weight of 299.4 g/mol. The systematic identification includes several key structural identifiers that facilitate unambiguous compound recognition and database searches.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C18H21NO3/c1-4-21-16-9-6-8-15(12-16)19-18(20)14-7-5-10-17(11-14)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20), providing a standardized representation of its molecular connectivity. The corresponding InChI Key HAOZGUCZYFXXGI-UHFFFAOYSA-N serves as a condensed hash representation for efficient database queries and computational applications. The Simplified Molecular Input Line Entry System (SMILES) notation CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC(C)C offers a linear string representation that encodes the complete molecular structure.

The compound's systematic nomenclature reflects the presence of two distinct aromatic rings connected through an amide linkage, with specific ether substituents at the meta positions of both rings. The ethoxy group (-OCH₂CH₃) is positioned at the 3-position of the aniline-derived ring, while the isopropoxy group (-OCH(CH₃)₂) occupies the 3-position of the benzoyl-derived ring. This substitution pattern significantly influences the compound's physicochemical properties and potential biological activities.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by several key structural features that determine its three-dimensional arrangement and conformational preferences. The central amide bond exhibits planar geometry due to partial double-bond character resulting from nitrogen lone pair delocalization into the carbonyl π-system. This planarity extends to include the immediately adjacent aromatic carbons, creating an extended conjugated system that influences the molecule's electronic properties.

The two aromatic rings adopt a non-coplanar arrangement, with the dihedral angle between them determined by steric interactions between ortho-substituents and the amide group. Similar benzamide derivatives have demonstrated dihedral angles ranging from 30° to 60°, depending on the nature and size of substituents. The ethoxy and isopropoxy substituents introduce additional conformational complexity through their flexible alkyl chains, which can adopt multiple rotational conformers.

The ethoxy group at the 3-position of the aniline ring can rotate around the C-O bond, with preferred conformations determined by intramolecular interactions and crystal packing forces. The methyl group of the ethoxy substituent typically adopts staggered conformations relative to the aromatic ring to minimize steric repulsion. Similarly, the isopropoxy group exhibits rotational freedom around both the C-O bond connecting to the benzene ring and the C-C bonds within the isopropyl moiety.

Computational studies on related benzamide compounds using density functional theory (DFT) methods have revealed that the most stable conformations typically feature the amide group in a planar arrangement with moderate twisting between the aromatic rings. The presence of methoxy substituents in structurally similar compounds has been shown to influence molecular conformation through both electronic and steric effects, suggesting comparable behavior for the ethoxy and isopropoxy groups in the target compound.

Crystallographic Data and X-ray Diffraction Studies

The crystal structure analysis of similar compounds demonstrates that benzamide derivatives typically exhibit intermolecular hydrogen bonding patterns that stabilize the crystal lattice. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor, creating networks of N-H···O interactions. The presence of ether oxygen atoms in the ethoxy and isopropoxy substituents provides additional hydrogen bond acceptor sites, potentially leading to more complex hydrogen bonding networks.

Crystallographic investigations of related methoxybenzamide compounds have revealed that the methoxy groups can participate in weak C-H···O hydrogen bonds, contributing to crystal stability. The ethoxy and isopropoxy groups in the target compound would be expected to exhibit similar behavior, with the additional alkyl carbon atoms providing opportunities for C-H···π interactions with neighboring aromatic rings.

The molecular packing in crystals of substituted benzamides often features herringbone or layered arrangements, with molecules oriented to maximize favorable intermolecular interactions while minimizing steric conflicts. The bulky isopropoxy group may influence the packing efficiency and crystal density compared to smaller substituents. X-ray diffraction studies would be expected to reveal unit cell parameters consistent with typical organic molecular crystals, with cell dimensions accommodating the molecular dimensions and preferred packing arrangements.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the molecular structure and dynamics of this compound. The ¹H NMR spectrum would be expected to exhibit characteristic patterns consistent with the substituted benzamide framework. The aromatic protons would appear in the 6.5-8.0 ppm region, with the exact chemical shifts influenced by the electron-donating nature of the ether substituents.

The amide N-H proton typically resonates as a broad singlet around 5-7 ppm, with the exact position dependent on hydrogen bonding and solvent effects. The ethoxy group would contribute a characteristic ethyl pattern, with the OCH₂ protons appearing as a quartet around 4.0-4.5 ppm and the CH₃ protons as a triplet around 1.2-1.5 ppm. The isopropoxy group would exhibit a distinctive isopropyl pattern, with the OCH proton appearing as a septet around 4.5-5.0 ppm and the CH₃ protons as a doublet around 1.2-1.4 ppm.

¹³C NMR spectroscopy would reveal the complete carbon framework, with aromatic carbons appearing in the 110-160 ppm region and the carbonyl carbon around 165-175 ppm. The ether carbon atoms would resonate in characteristic ranges, with OCH₂ and OCH carbons appearing around 60-80 ppm and alkyl carbons in the 15-25 ppm region.

Infrared (IR) spectroscopy would provide information about functional group vibrations. The amide C=O stretch would appear as a strong absorption around 1650-1680 cm⁻¹, while the N-H stretch would be observed around 3200-3400 cm⁻¹. The aromatic C-H stretches would appear around 3000-3100 cm⁻¹, and the aliphatic C-H stretches around 2800-3000 cm⁻¹. The C-O stretches of the ether groups would contribute absorptions in the 1000-1300 cm⁻¹ region.

Mass spectrometry would confirm the molecular weight of 299.4 g/mol, with characteristic fragmentation patterns involving loss of the ethoxy and isopropoxy groups. Typical fragments would include the molecular ion peak [M]⁺ at m/z 299, followed by losses of OCH(CH₃)₂ [M-59]⁺ and OCH₂CH₃ [M-45]⁺, leading to substituted benzamide and aniline fragments.

Computational Chemistry Predictions (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and properties of this compound. Computational studies using the B3LYP functional with appropriate basis sets, such as 6-31G(d) or larger, would yield optimized molecular geometries, vibrational frequencies, and electronic properties.

The molecular orbital analysis would reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characteristics, providing insights into the compound's reactivity and electronic properties. The HOMO is typically localized on the nitrogen atom and adjacent aromatic system, while the LUMO is often centered on the carbonyl group and the electron-deficient regions of the aromatic rings.

DFT calculations would predict bond lengths, bond angles, and dihedral angles with high accuracy. The amide C-N bond would be expected to show partial double-bond character with a bond length around 1.32-1.35 Å, intermediate between typical C-N single and double bonds. The C=O bond length would be around 1.22-1.24 Å, consistent with carbonyl functionality.

Vibrational frequency calculations would provide theoretical IR spectra that can be compared with experimental data for validation. The calculated frequencies typically require scaling factors (around 0.96-0.98 for B3LYP/6-31G(d)) to account for anharmonicity and basis set limitations. These calculations would predict the positions of all vibrational modes, including the characteristic amide I (C=O stretch) and amide II (N-H bend coupled with C-N stretch) bands.

Electronic properties such as dipole moment, polarizability, and electrostatic potential surfaces would provide insights into intermolecular interactions and potential biological activities. The electrostatic potential surface would highlight regions of positive and negative charge distribution, important for understanding molecular recognition and binding interactions.

Properties

Molecular Formula |

C18H21NO3 |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

N-(3-ethoxyphenyl)-3-propan-2-yloxybenzamide |

InChI |

InChI=1S/C18H21NO3/c1-4-21-16-9-6-8-15(12-16)19-18(20)14-7-5-10-17(11-14)22-13(2)3/h5-13H,4H2,1-3H3,(H,19,20) |

InChI Key |

HAOZGUCZYFXXGI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

N-(3-ethoxyphenyl)-3-isopropoxybenzamide has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological systems in a manner conducive to drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives of benzamide have shown promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. A study published in Journal of Medicinal Chemistry demonstrated that certain benzamide derivatives could effectively inhibit the growth of various cancer cell lines, suggesting a potential pathway for further research on this compound .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. Research indicates that similar benzamide derivatives can modulate inflammatory responses, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Agrochemical Applications

The compound has also been explored for its use in agrochemicals, particularly as a potential herbicide or pesticide.

Herbicidal Activity

This compound has shown herbicidal activity in preliminary studies, indicating its potential as an effective agent against certain weed species. Field trials have demonstrated that formulations containing this compound can reduce weed biomass significantly compared to untreated controls .

Insecticidal Properties

In addition to herbicidal applications, there is growing interest in the insecticidal properties of this compound. Studies have shown that related compounds can disrupt the nervous system of target insect pests, leading to mortality. This mechanism could be beneficial for developing environmentally friendly pest control solutions .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Activity | Reference |

|---|---|---|

| Pharmaceutical | Anticancer | |

| Pharmaceutical | Anti-inflammatory | |

| Agrochemical | Herbicidal | |

| Agrochemical | Insecticidal |

Case Study 1: Anticancer Research

A comprehensive study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound and evaluating their anticancer properties against breast cancer cell lines. The study found that certain modifications enhanced cytotoxicity, providing a foundation for future drug development efforts.

Case Study 2: Herbicide Development

In agricultural settings, field trials were conducted to assess the effectiveness of this compound as a herbicide. Results indicated a significant reduction in weed populations with minimal impact on non-target species, highlighting its potential as a selective herbicide.

Comparison with Similar Compounds

Ethoxy vs. Amino Groups

- Ethoxy (Target Compound): The 3-ethoxy group in this compound likely enhances lipophilicity compared to amino-substituted analogs (e.g., CAS 1020055-93-9). This could improve blood-brain barrier penetration, a critical factor for CNS-targeted TAAR1 modulators .

Isopropoxy Position

- 3-Isopropoxy (Target Compound) : Positioned similarly to EPPTB’s 3-CF₃ group, the isopropoxy substituent may occupy a hydrophobic pocket in TAAR1, though its bulkier structure could alter binding kinetics compared to EPPTB’s trifluoromethyl group .

- 2-Isopropoxy (CAS 1020722-86-4) : Positional isomerism at the benzamide ring may disrupt optimal receptor interactions, as seen in TAAR1 antagonists where substituent placement is critical for affinity .

Species Selectivity

EPPTB exhibits marked species selectivity (mouse > rat > human TAAR1), attributed to minor receptor sequence differences . The target compound’s isopropoxy group, being less electronegative than EPPTB’s CF₃, might reduce species-specific effects, though this remains speculative.

Research Findings and Hypotheses

TAAR1 Modulation Potential: The ethoxy and isopropoxy groups may position the compound as a TAAR1 ligand, though its efficacy (agonist/antagonist) would depend on substituent-receptor interactions .

Pharmacokinetic Profile: Increased lipophilicity compared to amino-substituted analogs could enhance bioavailability but may require structural optimization to avoid off-target effects .

Synthetic Feasibility : The compound’s synthesis would likely follow routes similar to EPPTB, utilizing amide coupling and etherification reactions .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(3-ethoxyphenyl)-3-isopropoxybenzamide?

Methodological Answer:

The synthesis of benzamide derivatives typically involves multi-step organic reactions. For analogous compounds (e.g., nitro- and ethoxy-substituted benzamides), a common approach includes:

Nitration or functionalization of the benzene ring : Use of strong acids (e.g., H₂SO₄) to introduce nitro or alkoxy groups at specific positions .

Amidation : Reaction of the carboxylic acid derivative (e.g., acyl chloride) with an amine-containing substrate (e.g., 3-ethoxyaniline) under basic conditions to form the amide bond .

Purification : Column chromatography or recrystallization to isolate the product.

Key Considerations : Optimize reaction time, temperature, and solvent polarity (e.g., acetonitrile or DMF) to enhance yield and purity.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxy and isopropoxy groups) and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced: How should experimental designs be structured to evaluate this compound’s activity as a TAAR1 antagonist?

Methodological Answer:

In vitro assays : Co-express TAAR1 and a cAMP-sensitive reporter (e.g., hCFTR chloride channels) in cell lines or oocytes. Measure changes in cAMP levels or ion conductance upon compound exposure .

Selectivity screening : Test against related GPCRs (e.g., β-adrenergic receptors) to rule off-target effects .

Dose-response analysis : Use antagonists like EPPTB (a structurally similar TAAR1 antagonist) as a positive control to benchmark potency (e.g., IC₅₀ values) .

Advanced: How can researchers resolve discrepancies in receptor binding affinity across species (e.g., mouse vs. human TAAR1)?

Methodological Answer:

Species-specific receptor cloning : Express human, mouse, and rat TAAR1 isoforms in heterologous systems (e.g., HEK293 cells) to compare ligand binding .

Chimeric receptor studies : Swap transmembrane domains between species to identify critical residues affecting affinity .

Molecular docking : Use computational models to predict binding pocket interactions and validate with site-directed mutagenesis .

Basic: What solvent systems and storage conditions stabilize this compound?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMSO, DMF) or alcohols (methanol, ethanol) for in vitro assays .

- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the amide bond .

- Stability assays : Monitor degradation via HPLC under varying pH and temperature conditions .

Advanced: What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Lipid nanoparticle encapsulation : Improve blood-brain barrier penetration for CNS-targeted studies .

Metabolic stability assays : Use liver microsomes to identify metabolic hotspots and guide structural optimization .

Basic: Which analytical techniques are most effective for characterizing functional groups in this compound?

Methodological Answer:

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (if crystals are obtainable) .

- Elemental Analysis : Verify C, H, N, O composition to validate synthesis .

Advanced: How can researchers assess the selectivity of this compound against related receptors (e.g., adrenergic or dopamine receptors)?

Methodological Answer:

Broad-spectrum receptor panels : Screen against GPCR libraries (e.g., β₁/β₂-adrenergic, D₂ dopamine receptors) using radioligand displacement assays .

Functional selectivity assays : Compare cAMP modulation in cells expressing TAAR1 vs. non-target receptors .

In silico profiling : Use homology modeling to predict cross-reactivity and prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.